molecular formula C15H34INO B14402486 3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide CAS No. 88552-95-8

3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide

Cat. No.: B14402486
CAS No.: 88552-95-8
M. Wt: 371.34 g/mol
InChI Key: OYBGJWYJMHZPSS-UHFFFAOYSA-M
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Description

3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of a long dodecyl chain and a trimethylammonium group, making it a surfactant with significant applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide typically involves the quaternization of dodecylamine with methyl iodide. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:

Dodecylamine+Methyl Iodide3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide\text{Dodecylamine} + \text{Methyl Iodide} \rightarrow \text{this compound} Dodecylamine+Methyl Iodide→3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction is typically carried out in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds.

Scientific Research Applications

3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions and processes.

    Biology: The compound is used in cell lysis and DNA extraction protocols due to its surfactant properties.

    Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and other biological structures. This interaction can lead to cell lysis, making it useful in various biological applications.

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium Bromide: Similar in structure but with a bromide ion instead of iodide.

    Tetradonium Bromide: Another quaternary ammonium compound with a longer alkyl chain.

Uniqueness

3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide is unique due to its specific combination of a dodecyl chain and a trimethylammonium group, along with the iodide ion. This combination gives it distinct surfactant properties and makes it suitable for specific applications in chemistry, biology, and industry.

Properties

CAS No.

88552-95-8

Molecular Formula

C15H34INO

Molecular Weight

371.34 g/mol

IUPAC Name

3-hydroxydodecyl(trimethyl)azanium;iodide

InChI

InChI=1S/C15H34NO.HI/c1-5-6-7-8-9-10-11-12-15(17)13-14-16(2,3)4;/h15,17H,5-14H2,1-4H3;1H/q+1;/p-1

InChI Key

OYBGJWYJMHZPSS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(CC[N+](C)(C)C)O.[I-]

Origin of Product

United States

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